molecular formula C18H25N7O3 B11259384 N~4~-(3,4-dimethylphenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine

N~4~-(3,4-dimethylphenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11259384
M. Wt: 387.4 g/mol
InChI Key: TYYLLHVSNHHEOC-UHFFFAOYSA-N
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Description

N4-(3,4-DIMETHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with a unique structure that combines a nitropyrimidine core with morpholine and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-DIMETHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method starts with the preparation of the nitropyrimidine core, followed by the introduction of the morpholine and dimethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-DIMETHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (H2) for reduction, nitric acid (HNO3) for nitration, and halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N4-(3,4-DIMETHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N4-(3,4-DIMETHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in signal transduction pathways. This inhibition can lead to the modulation of cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N4-(2-MORPHOLINOETHYL)-N2-(3,4-DIMETHYLPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
  • N4-(3,4-DIMETHYLPHENYL)-N2-(2-PIPERIDINOETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE

Uniqueness

N4-(3,4-DIMETHYLPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and bioavailability, while the nitropyrimidine core contributes to its reactivity and potential as a pharmacophore.

Properties

Molecular Formula

C18H25N7O3

Molecular Weight

387.4 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C18H25N7O3/c1-12-3-4-14(11-13(12)2)21-17-15(25(26)27)16(19)22-18(23-17)20-5-6-24-7-9-28-10-8-24/h3-4,11H,5-10H2,1-2H3,(H4,19,20,21,22,23)

InChI Key

TYYLLHVSNHHEOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCN3CCOCC3)C

Origin of Product

United States

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